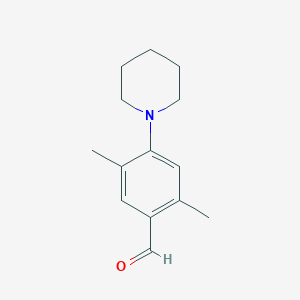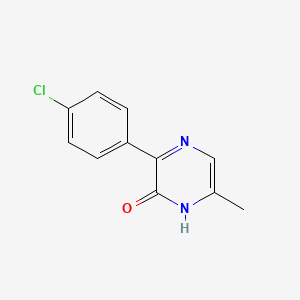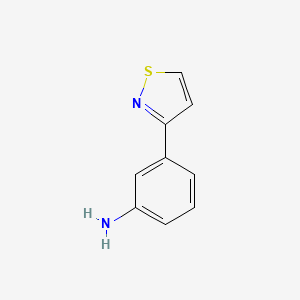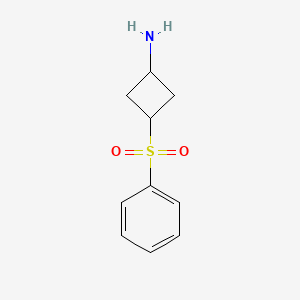
3-(Benzenesulfonyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)cyclobutan-1-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a benzenesulfonyl group and an amine group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzenesulfonyl chloride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfonyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Benzenesulfonyl chloride for sulfonamide formation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl-substituted cyclobutane.
Substitution: Formation of sulfonamides.
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzenesulfonyl)cyclobutan-1-one: Similar structure but lacks the amine group.
Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides.
Cyclobutanone: The parent compound used in the synthesis of 3-(Benzenesulfonyl)cyclobutan-1-amine.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthetic chemistry and medicinal research.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H13NO2S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2 |
Clave InChI |
ITUCTMFVVYNFHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


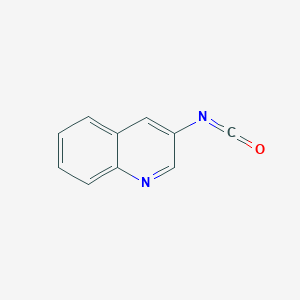
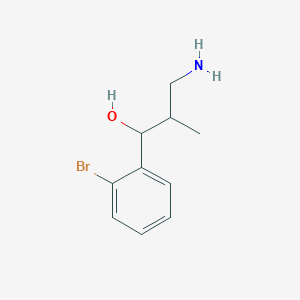
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
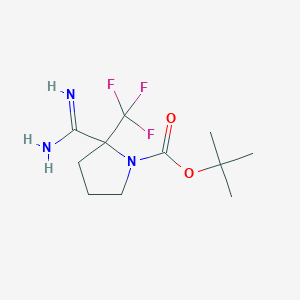

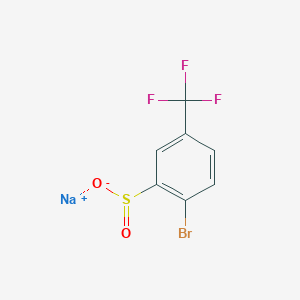
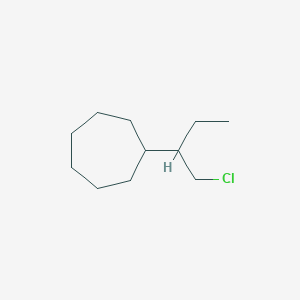

![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
